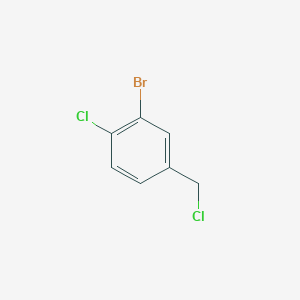
3-Bromo-4-chlorobenzyl chloride
Übersicht
Beschreibung
3-Bromo-4-chlorobenzyl chloride is an organic compound . It is a derivative of benzyl chloride, which is a type of alkyl halide . Alkyl halides are organic compounds containing a halogen atom (X) bonded to a carbon atom .
Synthesis Analysis
The synthesis of 3-Bromo-4-chlorobenzyl chloride could potentially involve electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chlorobenzyl chloride is similar to that of other benzyl halides . It has a planar chlorobenzene ring with the CH2-Cl bond almost orthogonal .Chemical Reactions Analysis
As an alkyl halide, 3-Bromo-4-chlorobenzyl chloride can undergo both substitution and elimination reactions . The halogen-bearing carbon (alpha) and the carbon atom(s) adjacent to it (beta) play key roles in these reactions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
3-Bromo-4-chlorobenzyl chloride plays a crucial role in the field of chemical synthesis. It serves as a key intermediate in the synthesis of various compounds. For instance, it has been used in the preparation of benzamide derivatives, highlighting its significance in constructing complex molecular architectures. The structure and bioactivity of the synthesized compounds have been characterized using techniques like NMR and MS, demonstrating the compound's utility in creating biologically active molecules (Cheng De-ju, 2014; H. Bi, 2015; H. Bi, 2014).
Photostimulated Reactions and Halide Reduction
The compound has been instrumental in studies of photostimulated reactions and halide reduction processes. Research shows its involvement in fast tin-free hydrodehalogenation and reductive radical cyclization reactions, offering insights into the behavior of aryl and alkyl chlorides and bromides under specific conditions (Santiago E. Vaillard et al., 2004). Additionally, it is used in understanding the photodissociation of bromochlorobenzenes, which provides valuable information about the dissociation kinetics and dynamics of such compounds (D. Karlsson et al., 2008).
Environmental and Biological Implications
3-Bromo-4-chlorobenzyl chloride's derivatives have been studied for their environmental impact, especially concerning methyl halide production in plants. Research has indicated that certain plants can produce and emit methyl halides, with specific enzymes responsible for this process. Understanding the genetic control of methyl halide production in organisms like Arabidopsis thaliana is crucial for comprehending and predicting patterns of methyl halide production by plants, which has significant implications for atmospheric chemistry (R. Rhew et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNSUGXSGOEDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-4-(chloromethyl)benzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


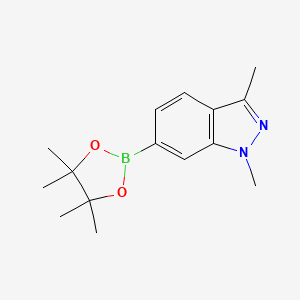
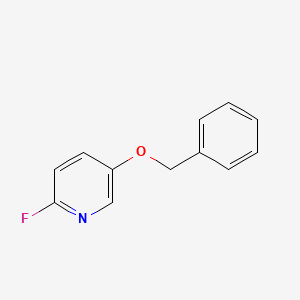
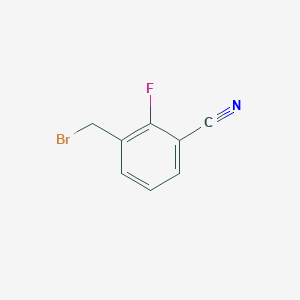
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
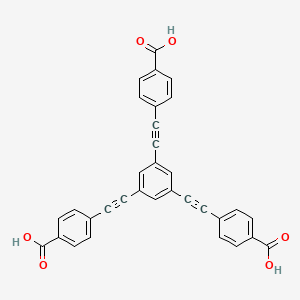
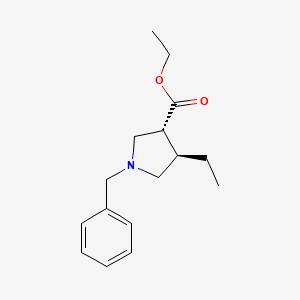
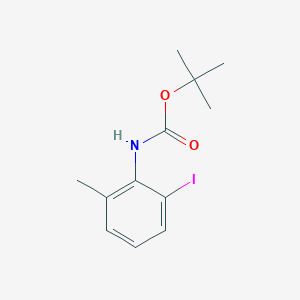
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
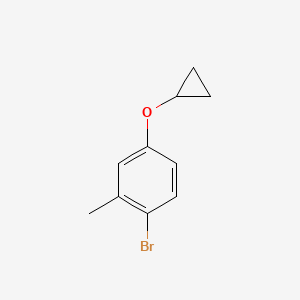
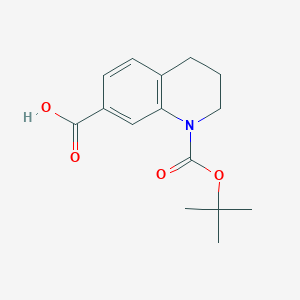
![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)
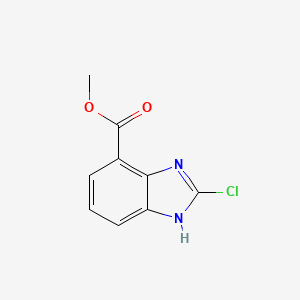
![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)